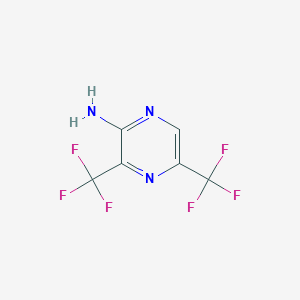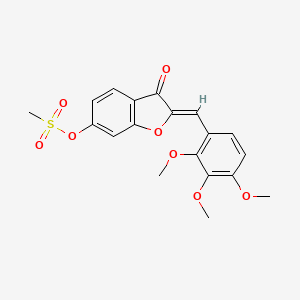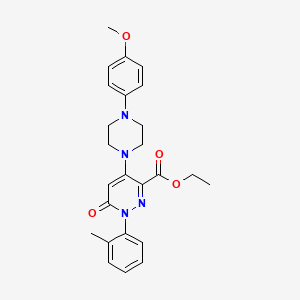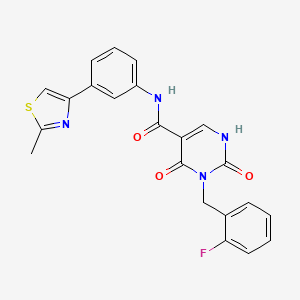![molecular formula C22H20ClN3O4S B2504351 3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone CAS No. 852141-47-0](/img/structure/B2504351.png)
3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) ketone," is a complex molecule that appears to be related to a family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse range of biological activities and have been the subject of various synthetic and structural studies.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with appropriate ketones or aldehydes. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of a chlorothiophene-enone with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction studies. For example, the structure of a related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, was elucidated using single-crystal X-ray analysis, which provided unambiguous structure determination . Similarly, the molecular structure of the compound of interest would likely be confirmed through such analytical techniques.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the crystal structure of a related compound where an intramolecular N—H⋯O hydrogen bond occurs between imino and carbonyl groups . The presence of chloro, ethylsulfonyl, and furyl groups in the compound of interest suggests potential reactivity that could be explored in further chemical reactions, such as nucleophilic substitutions or further cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing of the compounds can be affected by the presence of functional groups capable of forming hydrogen bonds or other weak interactions . The compound of interest, with its chlorophenyl, ethylsulfonyl, and furyl substituents, would likely exhibit unique physical properties such as melting point, solubility, and crystal structure, which could be studied through experimental characterization.
Relevant Case Studies
While the provided data does not include specific case studies on the compound of interest, the synthesis and structural analysis of related pyrazole derivatives provide a foundation for understanding its potential applications. For example, the antimicrobial studies conducted on 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole suggest that the compound of interest may also possess biological activities worth investigating. Further research could involve the synthesis of the compound followed by biological assays to determine its potential as a pharmaceutical agent.
科学的研究の応用
Chemical Synthesis and Reactivity
Research on compounds like 3-(4-Chlorophenyl)-5-(2-furyl)-1-phenyl-2-pyrazoline showcases the synthetic pathways and the structural properties of closely related compounds. These compounds are synthesized from phenylhydrazine and specific ketones, exploring their crystal structure and reactivity. The pyrazoline ring's dihedral angles with the phenyl, furan, and chlorophenyl rings provide insights into the compound's geometric configuration, essential for understanding its reactivity and potential applications in materials science and molecular engineering (Huan-mei Guo, 2007).
Antimicrobial Evaluation
Compounds within this chemical family have been evaluated for their antimicrobial properties. For instance, novel bis-α,β-unsaturated ketones, which are structurally related to the 3-chlorophenyl derivative, have shown efficacy in antimicrobial activities. The synthesis of these compounds involves reactions with different aromatic aldehydes, including Furfural, to yield α,β-unsaturated ketones, further processed into compounds with potential antimicrobial applications (Farag M. A. Altalbawy, 2013).
Heterocyclic Product Formation
The chemical reactivity of compounds bearing the pyrazolinyl ketone structure has been explored through their alkaline cleavage, leading to various heterocyclic products such as pyridines and pyrazoles. This reactivity is crucial for developing synthetic routes to new materials and pharmaceuticals, illustrating the compound's versatility and potential in organic synthesis and drug development (M. Lempert-Sre´ter & K. Lempert, 1975).
Agricultural Chemical Research
Further, related compounds have been investigated for their herbicidal activities, demonstrating the broader chemical family's potential in developing new agrochemicals. The synthesis of pyrazol-4-yl alkyl ketone derivatives and their evaluation for herbicidal properties underline the significance of such compounds in designing products that can control unwanted vegetation efficiently (H. Mcfadden et al., 1992).
特性
IUPAC Name |
N-[4-[2-(3-chlorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-2-31(28,29)25-18-10-8-15(9-11-18)19-14-20(21-7-4-12-30-21)26(24-19)22(27)16-5-3-6-17(23)13-16/h3-13,20,25H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGFSNKAGSRGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)




![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)